molecular formula C7H10BrClN2O B7984334 4-Bromobenzene-1-carboximidamide hydrate hydrochloride

4-Bromobenzene-1-carboximidamide hydrate hydrochloride

Cat. No.: B7984334
M. Wt: 253.52 g/mol
InChI Key: DAMFHGIRVWJKGF-UHFFFAOYSA-N
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Description

4-Bromobenzene-1-carboximidamide hydrate hydrochloride is a chemical compound with the molecular formula C7H8BrClN2. It is commonly used in various chemical and pharmaceutical applications due to its unique properties. This compound is known for its crystalline solid form and white color .

Properties

IUPAC Name

4-bromobenzenecarboximidamide;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,(H3,9,10);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMFHGIRVWJKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)Br.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzene-1-carboximidamide hydrate hydrochloride typically involves the reaction of 4-bromobenzonitrile with ammonia in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzene-1-carboximidamide hydrate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated benzoic acids, while reduction can produce brominated benzylamines .

Scientific Research Applications

4-Bromobenzene-1-carboximidamide hydrate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobenzene-1-carboximidamide hydrate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromobenzene-1-carboximidamide hydrate hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its hydrate form also provides distinct solubility and stability properties compared to its anhydrous counterparts .

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